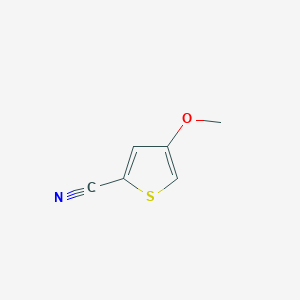
4-Methoxythiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxythiophene-2-carbonitrile is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The methoxy group at the 4-position and the nitrile group at the 2-position make this compound particularly interesting for various chemical and industrial applications. Its molecular formula is C6H5NOS, and it has a molecular weight of 139.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxythiophene-2-carbonitrile typically involves the bromination of methoxythiophene followed by a nucleophilic substitution reaction. One common method is as follows:
Bromination: Methoxythiophene is brominated to form 2-bromo-4-methoxythiophene.
Nucleophilic Substitution: The brominated compound is then treated with copper(II) cyanide in dimethylformamide (DMF) at elevated temperatures to replace the bromine atom with a nitrile group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and nucleophilic substitution reactions, but with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxythiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy and nitrile groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4-Methoxythiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxythiophene-2-carbonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity could be due to the inhibition of essential bacterial enzymes. In industrial applications, its role as a building block in polymers or semiconductors involves its incorporation into larger molecular structures, affecting their electronic properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonitrile: Lacks the methoxy group, making it less electron-rich.
3-Methoxythiophene-2-carbonitrile: Similar structure but with the methoxy group at the 3-position.
2-Bromo-4-methoxythiophene: Precursor in the synthesis of 4-Methoxythiophene-2-carbonitrile.
Uniqueness
This compound is unique due to the presence of both the methoxy and nitrile groups, which confer distinct electronic properties. The methoxy group is an electron-donating group, while the nitrile group is electron-withdrawing. This combination allows for fine-tuning of the compound’s reactivity and makes it a versatile building block in various chemical syntheses .
Properties
Molecular Formula |
C6H5NOS |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
4-methoxythiophene-2-carbonitrile |
InChI |
InChI=1S/C6H5NOS/c1-8-5-2-6(3-7)9-4-5/h2,4H,1H3 |
InChI Key |
DJOUOMJXAVJHDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


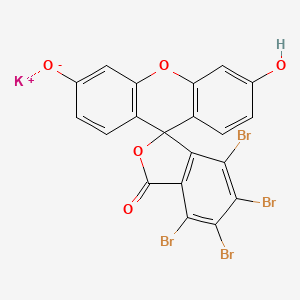

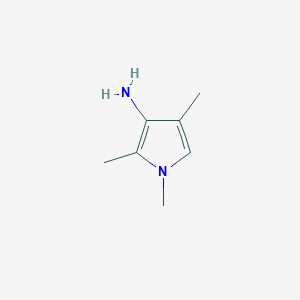
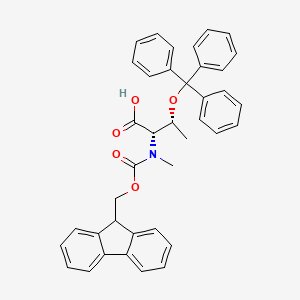
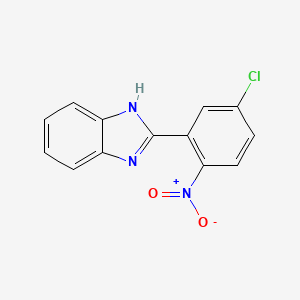
![3-Amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile](/img/structure/B12938266.png)
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
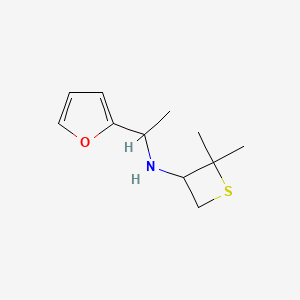


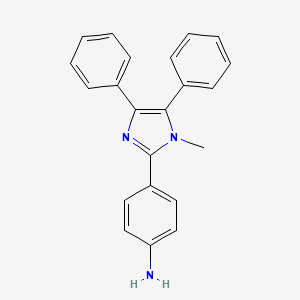
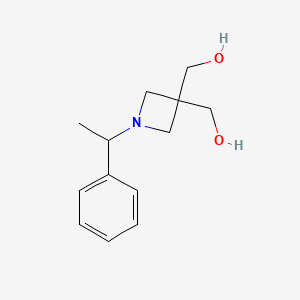
![1-(2-{[2-(Pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12938297.png)
![(S)-2-(2-Oxa-6-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B12938301.png)
